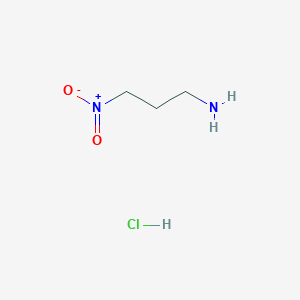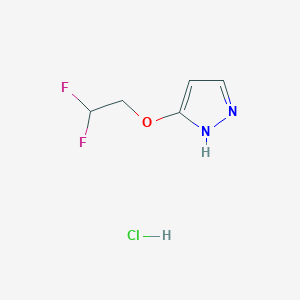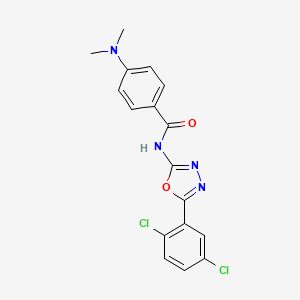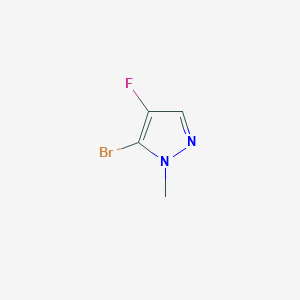![molecular formula C22H17F3N2O3 B2374525 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946289-10-7](/img/structure/B2374525.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide” is a compound that is related to trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl ketones . For example, benzamides were synthesized by stirring benzyl chloride with ammonia in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using spectroscopic techniques including 13 C NMR, 1 H NMR, IR and EI-MS .Chemical Reactions Analysis
Trifluoromethylation is a common reaction in the synthesis of these types of compounds . This involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .Scientific Research Applications
Anticancer Properties
Compounds with the tetrahydroquinoline moiety, similar to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide, have been extensively studied for their anticancer properties. For instance, derivatives synthesized through Povarov cycloaddition reaction/N-furoylation processes exhibit potent anticancer activities. These derivatives have been shown to display a range of biological properties such as antitumor activities, highlighting their relevance as therapeutic agents (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). Furthermore, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential pharmaceutical agents due to their cytotoxic agents displaying antitumor and antimicrobial activities (Redda, Gangapuram, & Ardley, 2010).
Antibacterial and Antifungal Activities
The structure-activity relationships within derivatives of benzamides and tetrahydroquinolines reveal their significant potential in antibacterial and antifungal applications. Novel synthesis approaches have led to compounds with increased potency and selectivity index, enhancing their application in treating bacterial and fungal infections (Iribarra et al., 2012).
Anti-inflammatory and Immunological Modulation
Derivatives of this compound are known for their anti-inflammatory and immunomodulatory effects. These properties are critical for developing therapeutic agents for diseases characterized by inflammation and immune dysregulation. The research indicates a broad spectrum of potential applications, from modulating immune responses to providing relief in conditions associated with inflammation (Zablotskaya et al., 2013).
Antiplasmodial Activities
Recent studies have also explored the potential of N-acylated derivatives in treating malaria. Compounds derived from similar frameworks have shown significant activity against Plasmodium falciparum strains, indicating their promise as antimalarial agents. The activity of these compounds depends on the acyl moiety's nature, with benzamides showing promising results. The research highlights the potential for developing new therapeutic options for malaria, particularly strains resistant to current treatments (Hermann et al., 2021).
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c23-22(24,25)16-7-5-14(6-8-16)20(28)26-17-9-10-18-15(13-17)3-1-11-27(18)21(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMGZGRPHUBQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)

![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)
![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)

![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)

![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)

![N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)

